Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine
Overview
Description
Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine is a chemical compound with significant interest in various scientific fields It is characterized by the presence of two 6-bromo-pyridin-2-ylmethyl groups attached to a central methyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine typically involves the reaction of 6-bromo-pyridin-2-ylmethyl chloride with methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The bromine atoms and pyridine rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-pyridin-2-ylmethanol
- 2-Bromo-5-methylpyridine
- 2,6-Bis(bromomethyl)pyridine
Uniqueness
Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine is unique due to its dual 6-bromo-pyridin-2-ylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine is a compound of growing interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features two 6-bromo-pyridin-2-ylmethyl groups attached to a central amine. This configuration allows for various chemical reactions, including nucleophilic substitutions and complex formation with metal ions, enhancing its utility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atoms and pyridine rings contribute to its reactivity and binding affinity, which can modulate various biological pathways.
Interaction with Biological Targets
Research indicates that this compound may exhibit:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can penetrate biological barriers and may have applications in treating conditions such as glioblastoma.
- Ligand Properties : The nitrogen atoms in the structure can coordinate with metal ions, potentially enhancing catalytic activity in biochemical reactions.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its derivatives. Key findings include:
Anticancer Research
A study highlighted the potential of related compounds in inhibiting cell proliferation in cancer cell lines. For instance:
- IC50 Values : Some derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .
Neuropharmacological Effects
Research has indicated that certain analogs exhibit agonist activity at serotonin receptors (5-HT receptors), which could suggest potential applications in treating mood disorders .
Case Studies
- Glioblastoma Treatment : A derivative of this compound was tested for its ability to cross the blood-brain barrier and inhibit tumor growth in animal models. Results showed significant tumor size reduction compared to controls, supporting further investigation into its therapeutic potential.
- Serotonin Receptor Agonism : In vivo studies demonstrated that compounds similar to this compound exhibited higher efficacy than standard treatments like Buspirone in activating 5-HT1A receptors, suggesting a promising avenue for anxiety treatment .
Comparative Analysis with Similar Compounds
Compound Name | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 0.126 | Inhibits proliferation in MDA-MB-231 TNBC cells |
6-Bromo-pyridin-2-ylmethanol | >10 | Minimal activity against CYP450 |
2-Bromo-5-methylpyridine | 17.02 | Moderate anticancer activity |
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2N3/c1-18(8-10-4-2-6-12(14)16-10)9-11-5-3-7-13(15)17-11/h2-7H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPEMMMUGWHHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=CC=C1)Br)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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